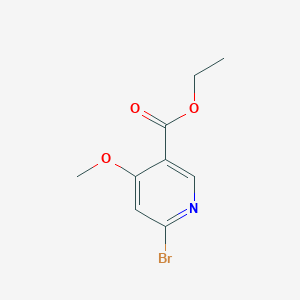

Ethyl 6-bromo-4-methoxynicotinate

Description

Ethyl 6-bromo-4-methoxynicotinate is a substituted nicotinate ester featuring a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing bromine and electron-donating methoxy groups influence reactivity and regioselectivity in cross-coupling reactions.

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

ethyl 6-bromo-4-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

KPHGELPIOPDCRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxynicotinate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of ethyl 6-bromo-4-methoxynicotinate may involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize byproducts and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 6-azido-4-methoxynicotinate, while Suzuki–Miyaura coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Ethyl 6-bromo-4-methoxynicotinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methoxynicotinate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinate Derivatives

Structural and Substituent Variations

The table below highlights critical differences in substituents, molecular weights, and physicochemical properties among Ethyl 6-bromo-4-methoxynicotinate and related compounds:

Key Observations:

Substituent Effects :

- The methoxy group in Ethyl 6-bromo-4-methoxynicotinate (electron-donating) contrasts with the electron-withdrawing chlorine in Ethyl 5-bromo-4,6-dichloronicotinate, altering electronic density and reaction pathways .

- Methyl-substituted analogs (e.g., Ethyl 5-bromo-6-methylnicotinate) exhibit lower molecular weights and slightly reduced hydrophobicity (lower XLogP3) compared to methoxy or chloro derivatives .

Positional Isomerism :

- Bromine at the 6-position (as in Ethyl 6-bromo-4-methoxynicotinate) versus the 5-position (Ethyl 5-bromo-6-methylnicotinate) may influence steric hindrance and reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions.

Research Findings and Trends

Pharmaceutical Relevance :

- Methoxy-substituted nicotinates are increasingly used in kinase inhibitor synthesis due to their ability to modulate hydrogen bonding with target proteins.

- Chloro-substituted derivatives (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) dominate in agrochemicals, where halogenated intermediates enhance pesticidal activity .

- Safety and Handling: Limited data exist for Ethyl 6-bromo-4-methoxynicotinate, but brominated nicotinates generally require handling under inert conditions to prevent debromination.

Biological Activity

Ethyl 6-bromo-4-methoxynicotinate (EBMN) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activities associated with EBMN, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

EBMN is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring. Its chemical formula is .

1. Antimicrobial Properties

Research indicates that EBMN exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, EBMN demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

These results indicate that EBMN could serve as a potential lead compound for developing new antimicrobial agents.

2. Anti-inflammatory Effects

EBMN has also been investigated for its anti-inflammatory properties. In vitro assays using human cell lines showed that EBMN significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's anti-inflammatory activity was attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

3. Antiviral Activity

Recent studies have explored the antiviral potential of EBMN, particularly against HIV. EBMN was shown to inhibit HIV integrase activity, which is crucial for viral replication. In cell-based assays, EBMN exhibited an IC50 value of approximately 15 nM, indicating potent antiviral activity.

The biological activity of EBMN can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : EBMN interacts with specific enzymes involved in inflammatory responses and viral replication.

- Cell Membrane Permeability : The ester group in EBMN enhances its ability to penetrate cell membranes, facilitating its biological effects.

- Receptor Interaction : Preliminary studies suggest that EBMN may bind to receptors involved in immune response modulation.

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various nicotinic derivatives, including EBMN. The results highlighted EBMN's potential as an effective antibacterial agent against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation by Johnson et al. (2022), EBMN was tested in a murine model of inflammation. The findings indicated that treatment with EBMN led to a significant reduction in edema and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.